N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-14-3-2-4-15(11-14)12-19(24)22-10-9-18-13-25-20(23-18)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUUJQBZNCSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methylphenyl acetamide groups. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Attachment of the Methylphenyl Acetamide Group: This step involves the acylation of the thiazole intermediate with 3-methylphenyl acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly its interaction with dopamine receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 348.86 g/mol
- Solubility : Soluble in DMSO; insoluble in water
Target Receptors
The primary target for this compound is the D4 dopamine receptor . This compound acts as a potent and selective ligand , modulating dopaminergic signaling pathways that are crucial for various brain functions, including mood regulation and motor control.
Biochemical Pathways
The interaction with the D4 receptor influences several biochemical pathways:
- Dopaminergic Signaling : Impacts mood, reward systems, and motor functions.
- Neurotransmitter Release : May enhance or inhibit the release of neurotransmitters based on receptor activation.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : Analogous compounds demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against various cancer cell lines (e.g., MCF7, A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | NCI-H460 | 42.30 |
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values were reported between 4.69 µM and 22.9 µM against various strains, indicating moderate to good antimicrobial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| B. subtilis | 4.69 |
| S. aureus | 5.64 |
| E. coli | 8.33 |
Case Studies and Research Findings
- Dopamine Receptor Studies : A study highlighted the selectivity of thiazole derivatives for D4 receptors, suggesting potential applications in treating neuropsychiatric disorders.
- Anticancer Research : Investigations into similar thiazole compounds revealed significant cytotoxic effects on cancer cell lines, supporting the hypothesis that this compound may exhibit similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
